molecular formula C16H19N3O6 B2983196 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921585-78-6

3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2983196
CAS No.: 921585-78-6
M. Wt: 349.343
InChI Key: RPOFTOUXBAWXQA-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a tetrahydrofuran (oxolane) moiety at position 5 and a 3,4,5-trimethoxybenzamide group at position 2 (Figure 1). The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioactivity, particularly in antimicrobial and antifungal applications .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-21-11-7-9(8-12(22-2)13(11)23-3)14(20)17-16-19-18-15(25-16)10-5-4-6-24-10/h7-8,10H,4-6H2,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOFTOUXBAWXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the oxadiazole intermediate.

    Formation of the Trimethoxybenzamide Core: The trimethoxybenzamide core is synthesized by reacting 3,4,5-trimethoxybenzoic acid with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxadiazole or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trimethoxybenzamide core is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes . The oxadiazole ring may contribute to binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with variable substitutions influencing bioactivity. Below is a comparative analysis with key analogues:

Compound Substituents Molecular Formula Molecular Weight Key Findings Reference
3,4,5-Trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (Target Compound) Oxolane (tetrahydrofuran) at oxadiazole C5; 3,4,5-trimethoxybenzamide at C2 Likely C₁₇H₁₉N₃O₇* ~385.35* Structural data inferred from analogs; bioactivity underexplored.
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Sulfamoyl and 4-methoxybenzyl groups C₂₅H₂₄N₄O₅S 492.55 Antifungal activity against C. albicans (MIC: 50 μg/mL); inhibits thioredoxin reductase.
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Sulfamoyl and furyl groups C₂₁H₂₄N₄O₅S 444.50 Broader antifungal spectrum (MIC: 100 μg/mL); synergizes with fluconazole.
3,4,5-Trimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Triethoxyphenyl at oxadiazole C5; 3,4,5-trimethoxybenzamide at C2 C₂₄H₂₉N₃O₈ 487.51 Higher molecular weight due to ethoxy groups; untested bioactivity.
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide Ethoxy group on thiadiazole (sulfur analog of oxadiazole) C₁₁H₁₁N₃O₂S 265.29 Crystallographically characterized; no reported bioactivity.
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Methoxy groups on benzamide and thiadiazole C₁₇H₁₅N₃O₃S 341.38 Insecticidal and fungicidal activity; crystal structure resolved.

Note: Molecular formula and weight for the target compound are inferred from (ID: BJ04755), which describes a related compound with a morpholine-sulfonyl group.

Key Structural and Pharmacological Insights

Substituent Effects on Bioactivity: The 3,4,5-trimethoxybenzamide group, common to the target compound and its triethoxyphenyl analog , enhances lipophilicity, which correlates with improved membrane penetration in antifungal agents like LMM5 and LMM11 . Oxolane vs. Furan/Thiophene: Oxolane (tetrahydrofuran) in the target compound may confer greater metabolic stability compared to furan or thiophene substituents, which are prone to oxidation . Sulfur vs.

Antifungal Activity :

  • LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with LMM5 showing lower MIC values (50 μg/mL vs. 100 μg/mL for LMM11) . The target compound’s lack of sulfamoyl groups may reduce Trr1 affinity but improve selectivity.

Synthetic Accessibility :

  • The target compound can be synthesized via cyclocondensation of hydrazides with oxazolones, as demonstrated for trimethoxyphenyl-linked analogs .

Biological Activity

3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that incorporates a benzamide structure with a 1,3,4-oxadiazole moiety and an oxolane ring. This unique combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its biological activity based on recent research findings.

Chemical Structure

The molecular structure of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:

CxHyNzOw\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{w}}

This structure is characterized by the presence of methoxy groups on the benzene ring and the oxadiazole and oxolane moieties that contribute to its biological properties.

Antimicrobial Activity

Recent studies indicate that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:

  • Antibacterial Properties : Research has shown that derivatives of the 1,3,4-oxadiazole scaffold demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.25 µg/mL against resistant strains .
CompoundTarget BacteriaMIC (µg/mL)
HSGN-237MRSA0.25
HSGN-238E. coli0.25

Anticancer Activity

The potential anticancer properties of 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been explored in various studies. The compound exhibits cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The oxadiazole moiety is known for its role in inhibiting key enzymes involved in cell wall synthesis and metabolic pathways essential for bacterial survival . Additionally, the benzamide structure may facilitate interactions with cancer-related pathways.

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Dhumal et al. (2016) focused on a series of oxadiazole derivatives which included compounds similar to 3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. The results indicated strong inhibition against Mycobacterium bovis BCG both in active and dormant states .
  • Anticancer Research : In another investigation by Desai et al., the anticancer potential was evaluated against various human cancer cell lines. The results showed significant cytotoxicity correlated with increased concentrations of the compound .

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